(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene
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Overview
Description
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is a chiral organophosphorus compound that features a ferrocene backbone. This compound is notable for its applications in asymmetric catalysis, where it serves as a ligand in various catalytic processes. The presence of the bulky t-butylthio group and the diphenylphosphino group contributes to its unique steric and electronic properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene typically involves the following steps:
Preparation of the Ferrocene Derivative: The starting material, ferrocene, is first functionalized to introduce the t-butylthio group. This can be achieved through a substitution reaction where a suitable t-butylthio reagent is used.
Introduction of the Diphenylphosphino Group: The next step involves the introduction of the diphenylphosphino group. This is often done through a lithiation reaction followed by the addition of a diphenylphosphine reagent.
Resolution of Enantiomers: The final step is the resolution of the enantiomers to obtain the (Rp)-enantiomer. This can be achieved using chiral resolution techniques such as chromatography or crystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene undergoes various types of chemical reactions, including:
Oxidation: The ferrocene backbone can be oxidized to form ferrocenium ions.
Reduction: The compound can be reduced back to its neutral ferrocene form.
Substitution: The t-butylthio and diphenylphosphino groups can participate in substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include ferric chloride and ceric ammonium nitrate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or aryl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ferrocenium salts.
Reduction: Regeneration of the neutral ferrocene compound.
Substitution: Formation of various substituted ferrocene derivatives.
Scientific Research Applications
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene has a wide range of applications in scientific research:
Chemistry: Used as a ligand in asymmetric catalysis, particularly in hydrogenation and hydroformylation reactions.
Biology: Investigated for its potential as a bioactive molecule due to its unique structure.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which (Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene exerts its effects is primarily through its role as a ligand in catalytic processes. The compound coordinates to metal centers, influencing the reactivity and selectivity of the catalytic reactions. The bulky t-butylthio group and the diphenylphosphino group create a unique steric environment that enhances the enantioselectivity of the reactions.
Comparison with Similar Compounds
Similar Compounds
(Sp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene: The enantiomer of the (Rp)-compound, used in similar catalytic applications.
1,1’-Bis(diphenylphosphino)ferrocene: A widely used ligand in catalysis, but lacks the t-butylthio group.
2-(Diphenylphosphino)ferrocene: Similar structure but without the t-butylthio group.
Uniqueness
(Rp)-2-(t-butylthio)-1-(diphenylphosphino)ferrocene is unique due to the presence of both the t-butylthio and diphenylphosphino groups, which provide a distinct steric and electronic environment. This uniqueness makes it particularly effective in asymmetric catalysis, offering higher enantioselectivity compared to other similar compounds.
Properties
Molecular Formula |
C26H27FePS |
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Molecular Weight |
458.4 g/mol |
InChI |
InChI=1S/C21H22PS.C5H5.Fe/c1-21(2,3)23-20-16-10-15-19(20)22(17-11-6-4-7-12-17)18-13-8-5-9-14-18;1-2-4-5-3-1;/h4-16H,1-3H3;1-5H; |
InChI Key |
IHULVPNADBGKMY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)S[C]1[CH][CH][CH][C]1P(C2=CC=CC=C2)C3=CC=CC=C3.[CH]1[CH][CH][CH][CH]1.[Fe] |
Origin of Product |
United States |
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